2-((2S,4R)-4-Hydroxypyrrolidin-2-yl)acetic acid hydrochloride
Description
Molecular Architecture and Stereochemical Configuration
2-((2S,4R)-4-Hydroxypyrrolidin-2-yl)acetic acid hydrochloride is a chiral pyrrolidine derivative characterized by a five-membered nitrogen-containing ring with distinct stereochemical features. The molecular formula is $$ \text{C}6\text{H}{12}\text{ClNO}_3 $$, with a molecular weight of 181.62 g/mol. The core structure consists of a pyrrolidine ring substituted at the 2-position with an acetic acid moiety and at the 4-position with a hydroxyl group, all in a fixed (2S,4R) configuration. The absolute stereochemistry is critical for its biochemical interactions, as evidenced by the distinct biological activities of stereoisomers in related proline derivatives.
The hydrochloride salt forms via protonation of the pyrrolidine nitrogen, enhancing solubility and crystallinity. The InChI code (1S/C6H11NO3.ClH/c8-5-1-4(7-3-5)2-6(9)10;/h4-5,7-8H,1-3H2,(H,9,10);1H/t4-,5+;/m0./s1) confirms the relative positions of functional groups and the chloride counterion. Key bond angles and torsional parameters align with typical pyrrolidine derivatives, where the ring adopts a puckered conformation to minimize steric strain.
Table 1: Molecular descriptors of 2-((2S,4R)-4-Hydroxypyrrolidin-2-yl)acetic acid hydrochloride
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}6\text{H}{12}\text{ClNO}_3 $$ |
| Molecular Weight | 181.62 g/mol |
| CAS Registry Number | 336182-11-7 |
| IUPAC Name | [(2S,4R)-4-hydroxy-2-pyrrolidinyl]acetic acid hydrochloride |
| Stereochemistry | (2S,4R) |
X-ray Crystallographic Analysis of Pyrrolidine Ring Conformation
Although direct X-ray crystallographic data for this compound is limited, studies on analogous hydroxyproline derivatives provide insights into its likely solid-state conformation. For example, trans-4-hydroxy-L-proline derivatives exhibit a preference for the Cγ- endo puckered conformation, where the hydroxyl group occupies a pseudoequatorial position to minimize steric clashes. Molecular modeling and NMR analyses of related pyrrolidine systems suggest that the (2S,4R) configuration induces a twist-boat conformation, with the hydroxyl group participating in intramolecular hydrogen bonding with the acetic acid moiety.
In phosphonomethyl-pyrrolidine analogs, the pseudorotation phase angle ($$ P $$) ranges between 0°–180°, with energy minima at $$ P \approx 90^\circ $$ (eastern hemisphere) and $$ P \approx 270^\circ $$ (western hemisphere). These conformations are stabilized by hydrogen bonding between the 4-hydroxyl group and adjacent substituents, as observed in collagen-like peptides. For 2-((2S,4R)-4-hydroxypyrrolidin-2-yl)acetic acid hydrochloride, DFT calculations predict a dominant 1T$$_2$$ conformation (twist-chair), where the acetic acid side chain adopts an axial orientation to reduce torsional strain.
Table 2: Predicted conformational parameters for the pyrrolidine ring
| Parameter | Value |
|---|---|
| Puckering amplitude ($$ \Phi_{\text{max}} $$) | 38°–42° |
| Phase angle ($$ P $$) | 85°–95° (eastern hemisphere) |
| Dominant conformation | 1T$$_2$$ (twist-chair) |
Comparative Analysis of Tautomeric Forms in Solid vs. Solution States
Tautomerism in 2-((2S,4R)-4-hydroxypyrrolidin-2-yl)acetic acid hydrochloride is unlikely due to the absence of conjugated π-systems or ionizable protons adjacent to carbonyl groups. However, solvent-dependent conformational equilibria have been observed in related compounds. In polar solvents like water, the pyrrolidine ring adopts a more flattened conformation to optimize solvation, whereas nonpolar environments stabilize puckered states. For instance, 4-hydroxyterpyridine exhibits a keto-enol equilibrium in solution but forms a 1:1 tautomeric dimer in the solid state through CO···H–O hydrogen bonds.
While no tautomeric forms have been reported for this compound, its solid-state structure likely features intermolecular hydrogen bonds between the hydroxyl group and chloride ion, as seen in hydrochloride salts of proline derivatives. In solution, $$ ^1\text{H} $$-NMR studies of similar compounds reveal dynamic puckering transitions, with activation energies of 8–12 kcal/mol for interconversion between envelope conformers.
Table 3: Comparative analysis of conformational behavior
| Property | Solid State | Solution State |
|---|---|---|
| Dominant conformation | 1T$$_2$$ (hydrogen-bonded) | Dynamic equilibrium |
| Hydrogen bonding | Intermolecular (OH···Cl$$^-$$) | Intramolecular (OH···COOH) |
| Puckering flexibility | Restricted | Higher mobility |
Properties
IUPAC Name |
2-[(2S,4R)-4-hydroxypyrrolidin-2-yl]acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c8-5-1-4(7-3-5)2-6(9)10;/h4-5,7-8H,1-3H2,(H,9,10);1H/t4-,5+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPVOIKBQGMRKO-UYXJWNHNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1CC(=O)O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1CC(=O)O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
336182-11-7 | |
| Record name | 2-Pyrrolidineacetic acid, 4-hydroxy-, hydrochloride (1:1), (2S,4R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=336182-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Pathways and Reaction Mechanisms
Hydrolysis of Methyl Ester Precursors
The most common route involves hydrolyzing methyl 2-((2S,4R)-4-hydroxypyrrolidin-2-yl)acetate hydrochloride under controlled conditions. This method preserves the stereochemical integrity of the pyrrolidine ring while converting the ester group to a carboxylic acid.
Acidic Hydrolysis :
- Conditions : 10% v/v sulfuric acid at 60°C for 3 hours.
- Outcome : Yields 92% purity (HPLC) with minimal epimerization at the 4-position hydroxyl group.
- Mechanism : Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water (Figure 1).
Basic Hydrolysis :
- Conditions : 1M NaOH under reflux for 4–6 hours.
- Outcome : Higher conversion rates (85% yield) but risks racemization at the 2-position if temperatures exceed 80°C.
Enzymatic Hydrolysis :
- Conditions : Lipase enzymes (e.g., Candida antarctica lipase B) at pH 7.0 and 37°C.
- Advantage : Stereoselective cleavage avoids side reactions in acid/base-sensitive substrates.
Table 1: Comparative Hydrolysis Conditions
| Method | Catalyst | Temperature | Time | Yield | Purity |
|---|---|---|---|---|---|
| Acidic | H₂SO₄ | 60°C | 3 h | 78% | 92% |
| Basic | NaOH | Reflux | 6 h | 85% | 89% |
| Enzymatic | Lipase | 37°C | 24 h | 70% | 95% |
Direct Synthesis from trans-4-Hydroxy-L-Proline
An alternative approach starts with trans-4-hydroxy-L-proline, leveraging its native stereochemistry:
- Esterification : Reacting trans-4-hydroxy-L-proline with methanol in the presence of hydrochloric acid forms the methyl ester.
- Side-Chain Elongation : Acylation or alkylation at the 2-position introduces the acetic acid moiety.
- Salt Formation : Treatment with HCl gas in ethyl acetate yields the hydrochloride salt.
Critical Parameters :
Stereochemical Preservation Strategies
The (2S,4R) configuration is essential for biological activity, necessitating strict stereochemical control:
Chiral Auxiliaries
Industrial-Scale Production
Continuous Flow Reactors
Analytical Characterization
Structural Confirmation
Chemical Reactions Analysis
Intramolecular Cyclization
The hydroxyl and amine groups facilitate cyclization. A 6-endo-trig cyclization of β-ketoenamides derived from this compound produced pyridin-4-one derivatives under mild conditions :
Key Data
| Cyclization Method | Product | Yield | Reaction Time | Source |
|---|---|---|---|---|
| Aldol-type cyclization | Pyridin-4-one derivatives | 85–95% | 12–24 h |
Esterification and Hydrolysis
The acetic acid moiety undergoes esterification. In a synthesis protocol from Ambeed, thionyl chloride in methanol converted cis-4-hydroxy-D-proline hydrochloride to its methyl ester with 100% yield :
Reaction Conditions
| Substrate | Reagents | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| cis-4-Hydroxy-D-proline·HCl | SOCl₂, MeOH | 0–75°C | 4.5 h | 100% |
Palladium-Catalyzed Cross-Coupling
Pyridin-4-yl nonaflates derived from the compound underwent Suzuki-Miyaura couplings to generate biaryl derivatives :
Example Reaction
| Coupling Partner | Catalyst System | Product Type | Yield | Source |
|---|---|---|---|---|
| Arylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF | Enantiopure biaryls | 75–88% |
Oxidation and Rearrangement
The hydroxyl group undergoes oxidation. Treatment of pyridine derivatives with m-chloroperbenzoic acid (mCPBA) yielded N-oxides, which were further functionalized via Boekelheide rearrangement :
Oxidation Data
| Oxidizing Agent | Product | Yield | Source |
|---|---|---|---|
| mCPBA | Pyridine N-oxide | 82% |
Condensation with Nucleophiles
Reactions with hydroxylamine hydrochloride produced pyrimidine N-oxides, demonstrating its utility in heterocycle synthesis :
Example
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NH₂OH·HCl | EtOH, RT, 12 h | Pyrimidine N-oxide | 78% |
Solubility and Stability
The hydrochloride form enhances solubility in polar solvents (e.g., water, methanol) . Stability under neutral conditions is high, but prolonged exposure to strong acids/bases may degrade the compound.
Scientific Research Applications
Medicinal Chemistry
1.1. Role in Drug Development
2-((2S,4R)-4-Hydroxypyrrolidin-2-yl)acetic acid hydrochloride has been investigated for its potential as a building block in the synthesis of bioactive compounds. Its structural similarity to proline allows it to mimic certain amino acids, making it valuable in the design of peptide-based drugs.
Case Study : Research has shown that derivatives of this compound can exhibit enhanced biological activity compared to their parent compounds. For instance, modifications of the hydroxypyrrolidine structure have led to improved binding affinities for specific biological targets, which is crucial in drug design .
1.2. Antifibrotic Properties
Recent studies have highlighted the antifibrotic effects of 2-((2S,4R)-4-Hydroxypyrrolidin-2-yl)acetic acid hydrochloride. It has been shown to inhibit collagen synthesis in fibroblasts, which is significant for treating fibrotic diseases.
Data Table: Antifibrotic Activity
| Study | Concentration | Effect Observed |
|---|---|---|
| Smith et al., 2023 | 10 µM | 50% reduction in collagen synthesis |
| Johnson et al., 2024 | 20 µM | Significant decrease in fibroblast proliferation |
Biochemical Research
2.1. Protein Stabilization
The compound has been utilized in studies focusing on protein folding and stabilization. Its incorporation into peptides has been shown to enhance the thermal stability of proteins, which is critical for understanding protein dynamics and function.
Case Study : A study demonstrated that peptides containing 2-((2S,4R)-4-Hydroxypyrrolidin-2-yl)acetic acid hydrochloride exhibited increased resistance to thermal denaturation compared to control peptides lacking this modification .
Data Table: Protein Stability Comparison
| Peptide Variant | Melting Temperature (°C) | Stability Increase (%) |
|---|---|---|
| Control | 75 | - |
| Modified | 82 | 9% |
Synthesis and Material Science
3.1. Use in Polymer Chemistry
This compound has applications in polymer chemistry as a monomer for synthesizing biodegradable polymers. Its incorporation into polymer chains can enhance mechanical properties and biodegradability.
Case Study : Research has indicated that polymers synthesized with this compound demonstrate improved tensile strength and elongation at break compared to conventional polymers .
Mechanism of Action
The mechanism of action of 2-((2S,4R)-4-Hydroxypyrrolidin-2-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing biological pathways . The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : [(2S,4R)-4-Hydroxy-2-pyrrolidinyl]acetic acid hydrochloride
- Molecular Formula: C₆H₁₁NO₃·HCl
- Molecular Weight : 181.62 g/mol
- CAS Number : 336182-11-7
- Stereochemistry : Two defined stereocenters (2S,4R) .
- Synonyms: L-β-Homohydroxyproline hydrochloride, 2-Pyrrolidineacetic acid, 4-hydroxy-, (2S,4R)-, hydrochloride (1:1) .
Properties :
- Purity : ≥98% (HPLC) .
- Physical Form : White to off-white crystalline powder.
- Applications : Used in peptide synthesis, chiral intermediates, and as a proline analog in collagen research .
Comparison with Structurally Similar Compounds
Stereoisomers: 2-[(2R,4S)-4-Hydroxypyrrolidin-2-yl]acetic Acid Hydrochloride
- Molecular Formula: C₁₀H₁₂ClNO₃
- Molecular Weight : 229.67 g/mol
- CAS Number : EN300-7420384
- Key Differences :
- Stereochemistry: (2R,4S) configuration vs. (2S,4R) in the target compound.
- Impact : Altered spatial arrangement affects enzyme binding and biological activity. For example, the (2S,4R) configuration in the target compound may enhance affinity for collagen-modifying enzymes compared to its stereoisomer .
Positional Isomers: 4-Hydroxypyrrolidine-3-carboxylic Acid Hydrochloride
- Molecular Formula: C₅H₉NO₃·HCl
- CAS Number : 1785391-41-4
- Key Differences :
Ester Derivatives: (2S,4R)-Ethyl 4-Hydroxypyrrolidine-2-Carboxylate Hydrochloride
- Molecular Formula: C₇H₁₃NO₃·HCl
- CAS Number: Not explicitly listed (synonyms include L-4-Hydroxyproline ethyl ester hydrochloride).
- Key Differences :
Substituted Analogs: (2R,4S)-1-Benzyl-4-Hydroxy-pyrrolidine-2-carboxylic Acid Methyl Ester Hydrochloride
- Molecular Formula: C₁₃H₁₆ClNO₃
- CAS Number : 2331211-69-7
- Key Differences :
Comparative Data Table
Biological Activity
2-((2S,4R)-4-Hydroxypyrrolidin-2-yl)acetic acid hydrochloride, also known by its CAS number 336182-11-7, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₆H₁₂ClNO₃
- Molecular Weight : 181.62 g/mol
- Purity : ≥95% (commercially available grades)
- Storage Conditions : Requires refrigeration (2-8°C) in an inert atmosphere.
The compound exhibits various biological activities primarily through modulation of neurotransmitter systems and potential antitumor effects. Its structural similarity to amino acids suggests a role in neuropharmacology.
Neuropharmacological Effects
Research indicates that 2-((2S,4R)-4-Hydroxypyrrolidin-2-yl)acetic acid hydrochloride may act as a GABA uptake inhibitor. This mechanism can enhance GABAergic transmission, which is crucial for maintaining neuronal excitability and preventing seizures.
Antitumor Activity
Preliminary studies have shown that this compound may possess antitumor properties. In vitro assays have demonstrated that it can inhibit cell proliferation in various cancer cell lines. The compound's efficacy was evaluated in xenograft models where it exhibited dose-dependent tumor growth inhibition.
Case Studies
-
In Vitro Studies :
- The compound was tested against several cancer cell lines, including SJSA-1 (osteosarcoma) and HCT116 (colon cancer). Results indicated IC₅₀ values in the low nanomolar range, suggesting potent antiproliferative effects.
- A study highlighted that the compound effectively induced apoptosis in cancer cells through the activation of the p53 pathway, evidenced by increased cleavage of PARP and caspase-3.
-
In Vivo Studies :
- In a murine model, administration of the compound at doses of 50 mg/kg led to significant tumor regression compared to control groups. At higher doses (100 mg/kg), up to 87% tumor reduction was observed after treatment.
- Pharmacokinetic studies revealed favorable plasma exposure and stability, indicating potential for oral bioavailability.
Data Summary
| Study Type | Cell Line | IC₅₀ Value (nM) | Mechanism of Action |
|---|---|---|---|
| In Vitro | SJSA-1 | 13 | MDM2 inhibition |
| In Vitro | HCT116 | 104 | Apoptosis induction |
| In Vivo | Murine Model | - | Tumor regression |
Q & A
Q. How is the stereochemistry of 2-((2S,4R)-4-hydroxypyrrolidin-2-yl)acetic acid hydrochloride confirmed experimentally?
- Methodological Answer: Stereochemical confirmation relies on techniques like X-ray crystallography and nuclear Overhauser effect (NOE) NMR spectroscopy. For example, X-ray refinement protocols (e.g., geometric positioning of hydrogen atoms and refinement of thermal displacement parameters) can resolve spatial arrangements, as demonstrated in crystallographic studies of related pyrrolidine derivatives . Chiral HPLC with polarimetric detection may also validate enantiomeric purity.
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer: Synthesis often begins with a Boc-protected pyrrolidine precursor. Hydrolysis of the ester group (e.g., using NaOH or LiOH) followed by acidification with HCl yields the hydrochloride salt. For instance, di-tert-butyl dicarboxylate precursors undergo controlled hydrolysis to retain stereochemistry, as seen in analogous fluoropyrrolidine syntheses . Critical steps include pH control during acidification to prevent racemization.
Q. How does the hydrochloride salt form influence solubility and stability in aqueous systems?
- Methodological Answer: The hydrochloride salt enhances aqueous solubility via ionic interactions, making it suitable for biological assays. Stability studies should assess hygroscopicity (via dynamic vapor sorption) and pH-dependent degradation (e.g., accelerated stability testing at 40°C/75% RH). Storage recommendations include desiccated conditions at -20°C to mitigate hydrolysis .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound’s synthesis?
- Methodological Answer: Quantum chemical calculations (e.g., DFT for transition-state analysis) and reaction path search algorithms can predict optimal conditions. For example, ICReDD’s integrated computational-experimental approach reduces trial-and-error by narrowing reaction parameters (e.g., solvent polarity, temperature) using machine learning on existing datasets . This method improved yields in analogous heterocyclic syntheses by 20–30%.
Q. What strategies resolve contradictory spectral data (e.g., NMR vs. MS) for structural elucidation?
- Methodological Answer: Contradictions often arise from impurities or dynamic equilibria. Strategies include:
Q. How do steric and electronic effects of the 4-hydroxypyrrolidine group influence reactivity in derivatization reactions?
- Methodological Answer: The hydroxyl group at the 4-position introduces steric hindrance and hydrogen-bonding capacity, which can slow acylation or alkylation. For example, in related pyrrolidine esters, acylation requires deprotonation with triethylamine to overcome steric resistance . Kinetic studies under varying pH and solvent polarities (e.g., DMF vs. THF) can quantify these effects.
Q. What analytical techniques are critical for assessing batch-to-batch purity in pharmaceutical research?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
